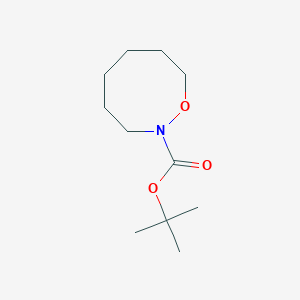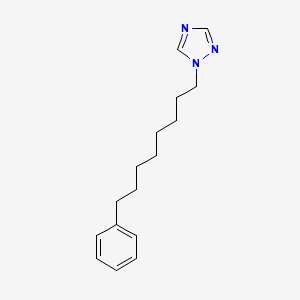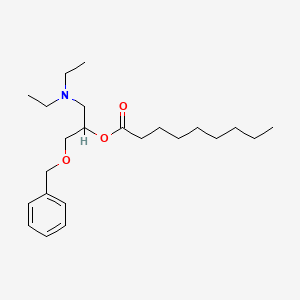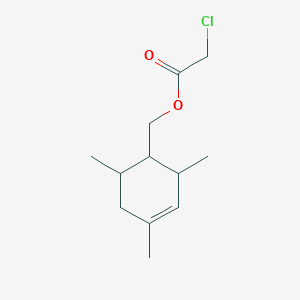![molecular formula C18H16N2O4S2 B12620483 N-(4-Sulfamoylphenyl)[1,1'-biphenyl]-4-sulfonamide CAS No. 920527-28-2](/img/structure/B12620483.png)
N-(4-Sulfamoylphenyl)[1,1'-biphenyl]-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Sulfamoylphenyl)[1,1’-biphenyl]-4-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is characterized by the presence of a sulfamoyl group attached to a biphenyl structure, which contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Sulfamoylphenyl)[1,1’-biphenyl]-4-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with biphenyl-4-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Sulfamoylphenyl)[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Applications De Recherche Scientifique
N-(4-Sulfamoylphenyl)[1,1’-biphenyl]-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-Sulfamoylphenyl)[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The biphenyl structure enhances the compound’s ability to interact with hydrophobic regions of proteins, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Sulfamoylphenyl)benzamide
- N-(4-Sulfamoylphenyl)thiadiazole
- N-(4-Sulfamoylphenyl)indazole
Uniqueness
N-(4-Sulfamoylphenyl)[1,1’-biphenyl]-4-sulfonamide is unique due to its biphenyl structure, which provides enhanced stability and hydrophobic interactions compared to other sulfonamide derivatives. This structural feature contributes to its higher binding affinity and specificity towards certain molecular targets, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
920527-28-2 |
|---|---|
Formule moléculaire |
C18H16N2O4S2 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
4-phenyl-N-(4-sulfamoylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H16N2O4S2/c19-25(21,22)17-12-8-16(9-13-17)20-26(23,24)18-10-6-15(7-11-18)14-4-2-1-3-5-14/h1-13,20H,(H2,19,21,22) |
Clé InChI |
NKRSMRULFVFNLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Aminopropyl)-9-(1h-indol-2-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12620405.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-threonine](/img/structure/B12620416.png)

![2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine](/img/structure/B12620424.png)

![[Ethyl(dimethyl)silyl] pentanoate](/img/structure/B12620437.png)


![Cyclohexanepropanamide, alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)-](/img/structure/B12620454.png)
![(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B12620458.png)

![6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620469.png)
![3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol](/img/structure/B12620473.png)

